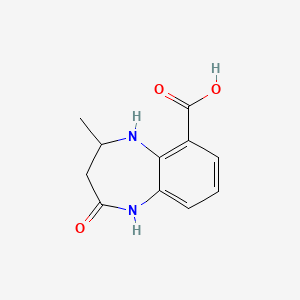

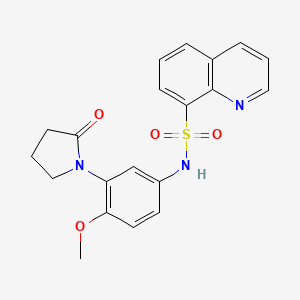

CC1NC2=C(NC(C1)=O)C=CC=C2C(=O)O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC1NC2=C(NC(C1)=O)C=CC=C2C(=O)O is a chemical compound that belongs to the class of heterocyclic compounds. It has a unique structure that makes it an essential molecule in various scientific research fields.

Scientific Research Applications

Sustainable Production of High-Value-Added Chemicals

The compound "CC1NC2=C(NC(C1)=O)C=CC=C2C(=O)O" has potential applications in the sustainable production of high-value-added chemicals. Research highlights the importance of developing efficient carbon dioxide (CO2) capture and utilization (CCU) techniques. These techniques stimulate routes and concepts to move beyond fossil fuels and provide economic benefits for a carbon-neutral economy. Integration of nitrogenous reactants into CO2 reduction can expand the scope of CCU to more valuable chemicals beyond simple carbon species. This process involves C-N bond formation, a key step in N-integrated CO2 reduction, focusing on possible pathways of C-N coupling starting from CO2 reduction and nitrogenous small molecules reduction processes. The catalytic attributes that enable the C-N coupling are also discussed. Future research directions and prospects in this field are proposed to inspire further investigations and improve the performance and product scope of C-N coupling systems (Liu et al., 2022).

Chemical Understanding in Education

The compound is also relevant in educational contexts, particularly in enhancing students' understanding of chemistry. Research in a case-based computerized laboratory environment showed significant improvement in high school students' graphing skills and chemical understanding-retention. This environment integrates computerized experiments with an emphasis on scientific inquiry and case studies. It highlights the educational value of combining the case-based method with computerized laboratories for enhancing students' chemistry understanding and graphing skills. This approach develops their ability to transfer between textual and visual representations of chemical structures and processes (Dori & Sasson, 2008).

Carbon Dioxide Utilization with C-N Bond Formation

Another significant application is in carbon dioxide chemistry, particularly in carbon capture and conversion. The utilization of CO2 as an environmentally friendly feedstock is a crucial strategy to address global warming. This approach involves the formation of a C-N bond, using captured CO2, considered as the activated form of CO2, which could render the system suitable for accomplishing chemical transformation of CO2 under low pressure. This method is crucial in avoiding an additional desorption step and is a vital part of the carbon capture and utilization (CCU) strategy. Advances in this area are discussed, especially in C-N bond formation with the production of various chemicals using CO2 as C1 feedstock (Yang et al., 2012).

properties

IUPAC Name |

4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-6-5-9(14)13-8-4-2-3-7(11(15)16)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUVFZNHKSDCGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566721-74-1 |

Source

|

| Record name | 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)

![N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide](/img/structure/B2631597.png)

![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)

![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)